molecular formula C8H16O2 B14669853 Methoxymethoxycyclohexane CAS No. 42604-09-1

Methoxymethoxycyclohexane

Cat. No.: B14669853
CAS No.: 42604-09-1
M. Wt: 144.21 g/mol
InChI Key: QLPPJSYDXNHJMH-UHFFFAOYSA-N
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Description

Methoxymethoxycyclohexane is an organic compound characterized by a cyclohexane ring substituted with a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxymethoxycyclohexane can be synthesized through the reaction of cyclohexanol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methoxymethoxycyclohexane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to cyclohexanol.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Cyclohexanol.

    Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.

Scientific Research Applications

Methoxymethoxycyclohexane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in certain reactions.

    Biology: Investigated for its potential effects on biological systems and as a model compound in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of methoxymethoxycyclohexane involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various chemical reactions, influencing the reactivity and stability of other compounds. The methoxymethoxy group can participate in hydrogen bonding and other intermolecular interactions, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

Methoxymethoxycyclohexane can be compared with other similar compounds such as:

    Methoxycyclohexane: Lacks the additional methoxy group, resulting in different chemical properties and reactivity.

    Cyclohexanol: The parent alcohol compound, which has different applications and reactivity due to the absence of the methoxymethoxy group.

    Cyclohexanone: An oxidized form of cyclohexanol, with distinct chemical behavior and uses.

Properties

IUPAC Name

methoxymethoxycyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-9-7-10-8-5-3-2-4-6-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPPJSYDXNHJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452019
Record name Methoxymethoxycyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42604-09-1
Record name Methoxymethoxycyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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